7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Description

Chemical Classification and Nomenclature

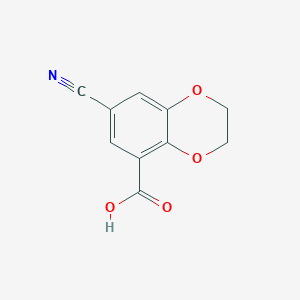

7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid belongs to the class of heterocyclic aromatic compounds, specifically categorized within the benzodioxine family of organic molecules. The compound bears the Chemical Abstracts Service registry number 823225-70-3 and possesses the molecular formula C₁₀H₇NO₄ with a molecular weight of 205.17 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming conventions for substituted benzodioxine derivatives.

The structural representation follows the Simplified Molecular Input Line Entry System notation as C1COC2=C(C=C(C=C2O1)C#N)C(=O)O, which delineates the arrangement of atoms and bonds within the molecular framework. The International Chemical Identifier key QPLDPOAHODHBEP-UHFFFAOYSA-N provides a unique computational identifier for database searches and chemical informatics applications. Alternative nomenclature systems may refer to this compound using variations such as 1,4-benzodioxin-5-carboxylic acid, 7-cyano-2,3-dihydro-, emphasizing different aspects of the molecular structure.

The compound classification extends beyond simple heterocyclic categorization to include designation as an aromatic compound due to its conjugated ring system and as a carboxylic acid derivative owing to the carboxyl functional group. The presence of the nitrile group further classifies it among cyano-substituted aromatic compounds, contributing to its distinctive chemical properties and reactivity patterns. This multi-functional character positions the compound at the intersection of several important chemical classes, enhancing its potential utility in diverse synthetic and medicinal applications.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of benzodioxine chemistry, which has experienced significant advancement over the past several decades. The benzodioxine scaffold has been recognized as an evergreen and versatile framework in medicinal chemistry, with comprehensive reviews documenting its evolution from early preparative methods to contemporary applications in bioactive compound development. The systematic exploration of substituted benzodioxine derivatives gained momentum in the early 2000s, with researchers recognizing the potential of this heterocyclic system for pharmaceutical applications.

The specific compound this compound represents a more recent addition to the benzodioxine library, with its first documentation in chemical databases appearing in 2012. The compound creation date of August 19, 2012, marks its formal entry into the PubChem database, indicating the timeline of its synthesis and characterization. Subsequent modifications to the database entry occurred as recently as May 24, 2025, reflecting ongoing research interest and data refinement.

The development of this particular derivative likely stems from structure-activity relationship studies aimed at optimizing the biological properties of benzodioxine compounds. Research groups have systematically explored various substitution patterns on the benzodioxine core, with the combination of cyano and carboxylic acid functionalities representing a strategic approach to enhance molecular interactions with biological targets. The historical progression from simple benzodioxine structures to more complex derivatives like this compound reflects the iterative nature of medicinal chemistry research and the pursuit of improved pharmacological profiles.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies the sophisticated design principles underlying modern heterocyclic chemistry. The compound features a fused bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring, creating a rigid scaffold that constrains molecular conformations and influences biological activity. This benzo-fused heterocyclic framework belongs to the broader category of compounds that have drawn significant attention in synthetic organic chemistry due to their prevalence in natural products, hormones, and vitamins.

The positioning of functional groups within the molecule demonstrates strategic considerations in heterocyclic design. The cyano group at position 7 and the carboxylic acid at position 5 create a unique electronic environment that influences both chemical reactivity and potential biological interactions. The electron-withdrawing nature of both substituents modifies the electron density distribution across the aromatic system, potentially affecting binding affinities and metabolic stability. This substitution pattern differs from other benzodioxine derivatives, such as those with carboxylic acid groups at positions 2, 6, or other locations.

The heterocyclic nature of the compound contributes to its significance in medicinal chemistry, as heterocyclic scaffolds are frequently present in biologically active compounds. Statistical analysis reveals that more than 85% of all biologically active compounds are heterocycles or comprise a heterocycle, emphasizing the fundamental importance of such structures in drug design. The specific combination of oxygen heteroatoms in the dioxane ring with nitrogen functionality in the cyano group creates multiple potential interaction sites for biological targets.

The structural rigidity imposed by the fused ring system contrasts with more flexible linear or branched molecules, potentially offering advantages in terms of selectivity and potency. The 2,3-dihydro portion of the molecule introduces a degree of three-dimensional character while maintaining the aromatic properties of the benzene ring. This balance between rigidity and conformational accessibility represents an important consideration in the design of bioactive heterocyclic compounds.

Position within Benzodioxine Compound Family

This compound occupies a distinctive position within the extensive benzodioxine compound family, characterized by its unique substitution pattern and functional group combination. The benzodioxine family encompasses a series of synthetic and natural compounds of considerable medicinal importance, with the 1,4-dioxane ring system playing a significant role in biological activity. Compounds containing the dioxane ring have demonstrated various pharmacological properties, including antihepatotoxic, anti-inflammatory, and adrenergic blocking activities.

Comparative analysis with related benzodioxine derivatives reveals the structural diversity possible within this chemical family. For instance, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 4442-54-0) differs in the position of the carboxylic acid group, being located at position 6 rather than position 5. This positional isomer has a molecular weight of 180.159 grams per mole, slightly less than the cyano-substituted derivative. Similarly, 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (CAS 3663-80-7) represents another structural variant with the carboxylic acid at position 2.

The presence of the cyano group at position 7 distinguishes this compound from many other benzodioxine derivatives and contributes to its unique chemical properties. A related compound, 7-cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 857020-54-3), shares the same cyano substitution but differs in carboxylic acid positioning. These structural relationships demonstrate the systematic exploration of substitution patterns within the benzodioxine framework, with each variant potentially offering different biological or chemical properties.

The therapeutic potential of benzodioxine derivatives has been extensively documented, with various compounds showing promise as antibacterial agents, enzyme inhibitors, and pharmaceutical intermediates. Within this context, this compound represents a sophisticated approach to molecular design, incorporating multiple functional groups that may contribute to enhanced biological activity or improved pharmacological properties compared to simpler benzodioxine derivatives.

Research Significance and Applications Overview

The research significance of this compound extends across multiple domains of chemical and biological investigation, reflecting the compound's potential utility in various applications. In medicinal chemistry, the compound serves as a valuable intermediate and target molecule for studies investigating structure-activity relationships and biological mechanism elucidation. The unique combination of functional groups provides multiple interaction sites for biological targets, potentially enabling the development of novel therapeutic agents with improved efficacy profiles.

Recent investigations have highlighted the importance of benzodioxine derivatives in antibacterial research, with compounds exhibiting promising activities against multidrug-resistant bacterial strains. Computational studies have elucidated the structural features necessary for effective inhibition of bacterial proteins such as Filamenting temperature-sensitive mutant Z, a crucial prokaryotic protein involved in bacterial cell replication. The benzodioxine scaffold linked to appropriate functional groups demonstrates the ability to modify enzyme activity and stabilize protein polymers, suggesting potential applications in antimicrobial drug development.

The compound's significance in synthetic organic chemistry relates to its role as a building block for more complex molecular architectures. Synthetic methodologies for constructing benzodioxine frameworks have been extensively developed, with researchers exploring various approaches including cyclization reactions, oxidation processes, and functional group transformations. The presence of both cyano and carboxylic acid functionalities provides opportunities for further chemical elaboration, enabling the synthesis of diverse derivative compounds for biological evaluation.

In the broader context of heterocyclic chemistry, this compound contributes to the understanding of structure-property relationships in fused ring systems. Computational studies examining vibrational spectra, electronic properties, and molecular docking have provided insights into the chemical behavior and potential biological activities of benzodioxine derivatives. These investigations support the continued development of this compound class for pharmaceutical and agricultural applications.

Properties

IUPAC Name |

7-cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c11-5-6-3-7(10(12)13)9-8(4-6)14-1-2-15-9/h3-4H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLDPOAHODHBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2O1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728564 | |

| Record name | 7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823225-70-3 | |

| Record name | 7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ring Closing and Oxidation Steps

A robust and industrially viable method reported involves:

Step 1: Ring Closing Reaction

Starting from 3,4-dihydroxybenzaldehyde, a ring-closing reaction is performed with 1,2-dibromoethane under alkaline conditions (using sodium hydroxide or potassium hydroxide) to generate the intermediate 2,3-dihydro-1,4-benzodioxane-5-carboxaldehyde . The reaction typically uses a phase transfer catalyst such as tetrabutylammonium bromide to facilitate the condensation. The molar ratio of dihydroxybenzaldehyde to dibromoethane is about 1:5, and the reaction is carried out at reflux temperature for approximately 5 hours. The intermediate is isolated by extraction and recrystallization yielding an off-white solid.Step 2: Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the corresponding carboxylic acid using potassium permanganate in aqueous solution at 70–110 °C. The reaction is monitored by TLC and stopped upon completion. After cooling, the mixture is neutralized with potassium hydroxide, filtered, and acidified with hydrochloric acid to precipitate the carboxylic acid product. Yields of up to 90% have been reported, with potassium permanganate preferred over urea peroxide for safety and efficiency reasons.

Table 1: Key Reaction Conditions for Core and Acid Formation

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Ring Closing | 3,4-Dihydroxybenzaldehyde + 1,2-dibromoethane | Alkaline (NaOH/KOH), reflux, 5 h, phase transfer catalyst | ~70-80 | Recrystallization purification |

| Oxidation | Intermediate aldehyde + KMnO4 | Aqueous, 70-110 °C, 1–2 h | ~90 | Acidification to isolate acid |

Detailed Research Findings and Experimental Data

Example Synthesis of 2,3-Dihydro-1,4-benzodioxane-5-carboxylic Acid (Related Intermediate)

| Parameter | Details |

|---|---|

| Starting Material | 3,4-Dihydroxybenzaldehyde (55.2 g, 0.4 mol) |

| Base | Sodium hydroxide aqueous solution (90 g NaOH in 420 mL water) |

| Alkylating Agent | 1,2-Dibromoethane (350 g) |

| Catalyst | Tetrabutylammonium bromide (5 g) |

| Reaction Temperature | Reflux (~100 °C) |

| Reaction Time | 5 hours |

| Work-up | Extraction with dichloromethane, washing, concentration, recrystallization |

| Intermediate Yield | 25 g off-white powder (~70-80%) |

Oxidation to Carboxylic Acid

| Parameter | Details |

|---|---|

| Intermediate | 25 g 2,3-dihydro-1,4-benzodioxane-5-carboxaldehyde |

| Oxidant | Potassium permanganate (18-30 g) in 500 mL water |

| Temperature | 70-80 °C |

| Reaction Time | 1-2 hours reflux after addition |

| Work-up | Neutralization with 10% KOH, filtration, acidification with HCl, washing |

| Product Yield | 15-23 g white solid (up to 90%) |

Characterization Data (Representative)

- $$ ^1H $$ NMR (D2O): δ 4.28 (4H, methylene protons of dioxane ring), δ 7.2 (1H, aromatic), δ 7.66 (2H, aromatic).

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Ring Closing | Nucleophilic substitution | 3,4-Dihydroxybenzaldehyde, 1,2-dibromoethane, NaOH, tetrabutylammonium bromide, reflux | 70-80 | Mild, scalable, inexpensive raw materials |

| Oxidation to Acid | Oxidation | Potassium permanganate, aqueous, 70-110 °C | 90 | High yield, safer oxidant than urea peroxide |

| Aromatic Cyanation | Nucleophilic aromatic substitution or Pd-catalyzed cyanation | 7-Halo intermediate, KCN or Pd catalyst | Variable | Enables introduction of cyano group |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines or other reduced forms of the cyano group.

Substitution: Various substituted benzodioxine derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has shown promise as a pharmacological agent. Its derivatives are being researched for their potential use in:

- Antimicrobial Agents : Studies have indicated that compounds related to this structure exhibit antibacterial properties. Research has focused on synthesizing derivatives that enhance efficacy against resistant strains of bacteria .

- Anti-inflammatory Drugs : The compound's structure allows for modifications that can lead to anti-inflammatory properties. Ongoing studies are exploring its use in treating conditions like arthritis and other inflammatory diseases .

Agricultural Science

In agricultural research, compounds similar to this compound have been investigated for their roles as:

- Pesticides : The compound's ability to inhibit certain biological pathways makes it a candidate for developing new pesticides. Its effectiveness against specific pests is currently under evaluation .

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science:

- Polymer Chemistry : Researchers are exploring the use of this compound as a building block for synthesizing novel polymers with desirable properties such as increased thermal stability and mechanical strength .

Analytical Chemistry

The compound is also utilized in analytical chemistry as a reference standard for various assays and tests:

- Chromatography : It serves as a standard in chromatographic analyses due to its defined chemical properties and stability under various conditions .

Case Study 1: Antimicrobial Research

A recent study investigated the antimicrobial activity of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting potential for further development into therapeutic agents.

Case Study 2: Pesticide Development

In agricultural trials, formulations containing this compound were tested against common crop pests. The results showed a reduction in pest populations by up to 70%, highlighting its potential utility as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyano and carboxylic acid groups can form hydrogen bonds or electrostatic interactions with target proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Electron-Withdrawing Groups: The cyano (-CN) and nitro (-NO₂) groups at the 7-position enhance electrophilic aromatic substitution reactivity compared to the unsubstituted parent compound.

- Halogen Substitution : Bromine at the 7-position (e.g., 7-bromo derivative) introduces steric bulk and enables transition metal-catalyzed reactions, expanding utility in medicinal chemistry .

- Hybrid Structures : Isoxazole-fused derivatives (e.g., CAS 763109-72-4) combine benzodioxine and isoxazole pharmacophores, broadening biological activity .

Biological Activity

7-Cyano-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 205.17 g/mol. This compound is notable for its potential biological activities, which make it a subject of interest in medicinal chemistry and pharmacology.

The compound features a benzodioxine core structure with a cyano group and a carboxylic acid functional group. These functional groups are critical for its biological interactions and activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 823225-70-3 |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The cyano and carboxylic acid groups can form hydrogen bonds or engage in electrostatic interactions with proteins, enzymes, or receptors, potentially modulating their activity.

Potential Biological Activities

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation.

- Anticancer Activity : Research indicates that compounds similar to this compound may show promise as anticancer agents by interfering with cancer cell proliferation.

- Antimicrobial Properties : Some studies have pointed towards antimicrobial effects, suggesting potential applications in treating infections.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound and its derivatives:

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of benzodioxine derivatives. The researchers synthesized several derivatives and tested their efficacy against various cancer cell lines. The results indicated that certain modifications to the benzodioxine structure enhanced cytotoxicity against breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Case Study: Anti-inflammatory Properties

In another investigation published in Pharmacology Research, researchers evaluated the anti-inflammatory properties of this compound using an animal model of arthritis. The findings revealed that treatment with this compound significantly reduced inflammation markers and improved joint function compared to control groups.

Comparison with Related Compounds

The unique structure of this compound allows for distinct biological activities compared to its analogs:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid | Lacks cyano group | Reduced reactivity |

| 7-Cyano-2,3-dihydro-1,4-benzodioxine | Lacks carboxylic acid group | Different solubility |

| 7-Cyano-1,4-benzodioxine-5-carboxylic acid | Lacks dihydro component | Influences stability and reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.